2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI)
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Overview
Description
2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) is a heterocyclic compound with a complex structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) involves multiple steps. One common method includes the reaction of a pyranone derivative with an ethoxy group and a hydroxymethyl group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-3(6H)-one derivatives: Compounds with similar core structures but different substituents.
Ethoxy-substituted heterocycles: Compounds with ethoxy groups attached to heterocyclic rings.
Uniqueness
2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
135635-22-2 |
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Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.222 |
IUPAC Name |
(2-ethoxy-5-methoxyimino-2H-pyran-6-yl)methanol |
InChI |
InChI=1S/C9H15NO4/c1-3-13-9-5-4-7(10-12-2)8(6-11)14-9/h4-5,8-9,11H,3,6H2,1-2H3 |
InChI Key |
STDNVOMOZFTVGU-UHFFFAOYSA-N |
SMILES |
CCOC1C=CC(=NOC)C(O1)CO |
Synonyms |
2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI) |
Origin of Product |
United States |
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